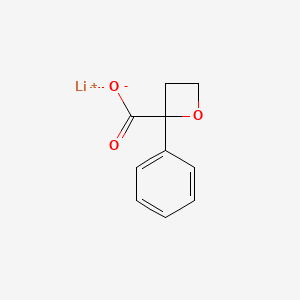
Lithium;2-phenyloxetane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Lithium;2-phenyloxetane-2-carboxylate” is a chemical compound with the CAS Number: 2418680-01-8 . It has a molecular weight of 184.12 . It is a salt with lithium as the cation .
Synthesis Analysis
A valuable and direct method to access 2-substituted-2-phenyloxetanes by electrophilic quenching of the corresponding 2-lithiated derivative has been described . This method has been used for the preparation of oxetane derivatives .Molecular Structure Analysis
The Inchi Code for “Lithium;2-phenyloxetane-2-carboxylate” is 1S/C10H10O3.Li/c11-9 (12)10 (6-7-13-10)8-4-2-1-3-5-8;/h1-5H,6-7H2, (H,11,12);/q;+1/p-1 . This indicates the presence of a lithium ion and a 2-phenyloxetane-2-carboxylate ion in the compound .Chemical Reactions Analysis
The compound 2-Lithiated-2-phenyloxetane, which is related to “Lithium;2-phenyloxetane-2-carboxylate”, has been found to be configurationally unstable . Evidence is presented to show that electron-transfer processes are also operative in the coupling reactions with electrophiles .Aplicaciones Científicas De Investigación
Cardioprotective Effects
Lithium, used for bipolar disorder, has shown cardiotoxic side effects, but research demonstrates the protective effects of grape seed and skin extract (GSSE) against this cardiotoxicity. GSSE alleviates oxidative stress and inflammation induced by lithium, suggesting a nutritional supplement role for mitigating lithium's cardiotoxic side effects (Mezni et al., 2017).
Neuroprotective Effects
Lithium reduces tau phosphorylation, enhancing microtubule assembly in the central nervous system. This action, through the inhibition of glycogen synthase kinase-3, provides insights into potential Alzheimer's disease interventions (Hong et al., 1997).
Anti-Aging Properties
In a study on Caenorhabditis elegans, lithium exposure increased survival during normal aging by up to 46%. This longevity extension is associated with altered gene expression related to nucleosome functions, suggesting lithium's role in modulating histone methylation and chromatin structure (McColl et al., 2008).
Cancer Research
Lithium chloride, a glycogen synthase kinase-3β inhibitor, shows a biphasic dose-dependent effect on human hormone-dependent breast cancer cells (MCF-7). It promotes cell survival at lower concentrations while inducing apoptosis at higher concentrations, impacting the apoptotic/anti-apoptotic balance (Suganthi et al., 2012).
Synthesis Applications
A study on the synthesis of 2,2-disubstituted oxetanes using a flow microreactor system highlights the controlled formation of 2-phenyloxetan-2-yl lithium. This approach yields moderate to good yields of 2-substituted-2-phenyloxetanes, showcasing a sustainable synthesis method (Degennaro et al., 2016).
Propiedades
IUPAC Name |
lithium;2-phenyloxetane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3.Li/c11-9(12)10(6-7-13-10)8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNSROTWQUTAGF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COC1(C2=CC=CC=C2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9LiO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 2-phenyloxetane-2-carboxylate | |
CAS RN |
2418680-01-8 |
Source


|
| Record name | lithium 2-phenyloxetane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

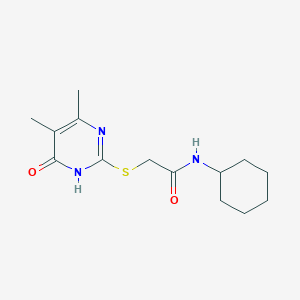
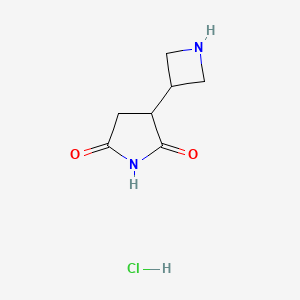
![2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2446390.png)
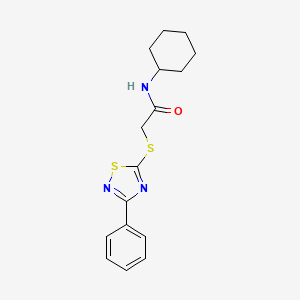
![4-fluoro-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2446392.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B2446393.png)
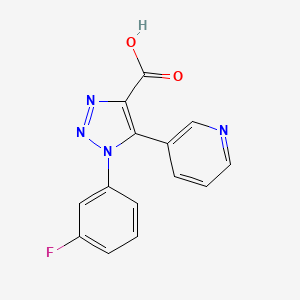
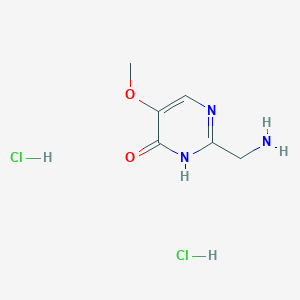
![1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2446399.png)
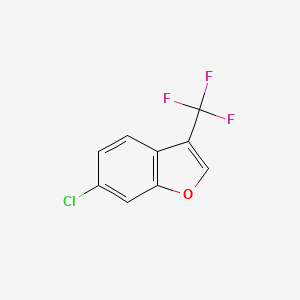
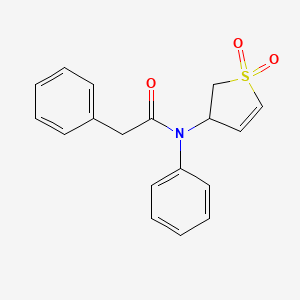
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2446404.png)
![4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2446405.png)
![N-cyclohexyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2446407.png)